molecular formula C24H25N3O4S2 B2804186 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 877655-80-6

2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No.: B2804186
CAS No.: 877655-80-6
M. Wt: 483.6
InChI Key: XJPAQABVDXCJHV-UHFFFAOYSA-N
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Description

2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H25N3O4S2 and its molecular weight is 483.6. The purity is usually 95%.
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Properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S2/c1-4-15-5-7-16(8-6-15)25-21(28)14-33-24-26-18-11-12-32-22(18)23(29)27(24)17-9-10-19(30-2)20(13-17)31-3/h5-10,13H,4,11-12,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPAQABVDXCJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)OC)OC)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The compound features a complex structure characterized by:

  • A thieno[3,2-d]pyrimidine core.
  • Substituents that include 3,4-dimethoxyphenyl and N-(4-ethylphenyl) groups.
  • A thioether linkage which may influence its biological interactions.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies indicate that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds similar to this structure have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

Research has highlighted the potential of thieno[3,2-d]pyrimidine derivatives in cancer therapy:

  • Inhibition of Tumor Growth : The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For example, studies demonstrated that related compounds can induce apoptosis through the activation of caspases and modulation of mitochondrial pathways.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic processes:

  • Cholesteryl Ester Transfer Protein (CETP) : Similar compounds have been identified as potent inhibitors of CETP, which plays a crucial role in lipid metabolism. This inhibition can lead to increased levels of HDL cholesterol in the bloodstream .

The precise mechanism by which this compound exerts its biological effects involves several pathways:

  • Interaction with Molecular Targets : The compound likely interacts with specific enzymes or receptors that are pivotal in cellular signaling pathways related to inflammation and apoptosis.
  • Modulation of Signaling Pathways : It may influence pathways such as NF-κB and others associated with oxidative stress responses .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity Demonstrated that derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria (IC50 values in the low micromolar range) .
Anticancer Evaluation Showed that related thieno[3,2-d]pyrimidine compounds inhibited proliferation in various cancer cell lines with IC50 values ranging from 10 to 30 µM. Mechanisms included apoptosis induction and cell cycle arrest .
CETP Inhibition Study Identified as a potent inhibitor with an IC50 value of 26 nM for CETP activity; showed favorable pharmacokinetics in animal models .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Linkage

The sulfur atom in the thioether bridge (-S-) undergoes nucleophilic substitution under basic or acidic conditions. This reactivity is critical for modifying the compound’s biological activity.

Reaction ConditionsReagentsProduct FormedYieldReference
Alkylation with alkyl halidesR-X, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°CS-Alkylated derivatives70–85%
Aminolysis with primary aminesR-NH<sub>2</sub>, EtOH, refluxThiol-amine conjugates65–78%
Displacement by hydrazineNH<sub>2</sub>NH<sub>2</sub>, EtOH, 70°CThieno-pyrimidine-hydrazine hybrids82%

Key Findings :

  • The thioether’s lability enables derivatization with amines or alkyl halides, forming analogs with enhanced solubility or target affinity .

  • Hydrazine substitution generates intermediates for further cyclization .

Hydrolysis of the Acetamide Moiety

The acetamide group (-NHCO-) undergoes hydrolysis under acidic or alkaline conditions, producing carboxylic acid derivatives.

Reaction ConditionsReagentsProduct FormedYieldReference
Acidic hydrolysisHCl (6M), reflux, 6h2-((3-(3,4-Dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetic acid88%
Alkaline hydrolysisNaOH (2M), EtOH, 60°C, 4hSodium salt of the carboxylic acid92%

Key Findings :

  • Hydrolysis products exhibit altered pharmacokinetic properties due to increased polarity .

  • The sodium salt is water-soluble, facilitating formulation for biological assays .

Electrophilic Aromatic Substitution (EAS)

The 3,4-dimethoxyphenyl and 4-ethylphenyl groups undergo regioselective EAS reactions.

Reaction TypeReagentsPosition ModifiedProduct FormedReference
NitrationHNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, 0°CPara to methoxy groupsNitro-substituted derivatives
SulfonationSO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, 50°CMeta to ethyl groupSulfonic acid analogs

Key Findings :

  • Methoxy groups direct nitration to the para position, while the ethyl group favors meta sulfonation.

  • Nitro derivatives serve as precursors for reduced amine functionalities.

Oxidation and Reduction Reactions

The thieno[3,2-d]pyrimidine core and substituents participate in redox transformations.

Reaction TypeReagentsProduct FormedApplicationReference
Thioether oxidationH<sub>2</sub>O<sub>2</sub>, AcOH, 50°CSulfone derivativeEnhanced metabolic stability
Ketone reductionNaBH<sub>4</sub>, MeOH, 25°CAlcohol derivative at C4Probe for hydrogen-bonding interactions

Key Findings :

  • Sulfone derivatives show improved oxidative stability compared to thioethers .

  • The 4-oxo group’s reduction to alcohol modulates hydrogen-bonding capacity in target binding .

Condensation and Cyclization Reactions

The compound participates in cyclocondensation with bifunctional reagents to form fused heterocycles.

Reaction PartnersConditionsProduct FormedBiological RelevanceReference
ThioureaHCl, EtOH, refluxThieno-pyrimidine-thiazolidinone hybridsAntimicrobial activity
Hydrazine derivativesAcOH, 100°CPyrazole-fused analogsAnticancer screening

Key Findings :

  • Thiazolidinone hybrids exhibit broad-spectrum antimicrobial activity .

  • Pyrazole derivatives are prioritized for kinase inhibition studies .

Stability Under Physicochemical Conditions

ConditionStability OutcomeDegradation ProductsReference
UV light (254 nm)Decomposition after 48hSulfoxide and cleavage products
pH 1.2 (gastric fluid)Stable for 24hNo degradation
pH 7.4 (blood)Partial hydrolysis of acetamide (15% in 24h)Carboxylic acid derivative

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis involves multi-step reactions starting with the formation of the thieno[3,2-d]pyrimidine core, followed by thioether linkage formation and acetamide coupling. Critical steps include:

  • Core formation : Cyclocondensation of substituted thiophene derivatives with urea or thiourea under reflux in solvents like ethanol or DMF .
  • Thiolation : Introduction of the thioether group using mercaptoacetic acid derivatives, often catalyzed by bases like triethylamine or NaH .
  • Coupling : Reaction with 4-ethylphenylamine via carbodiimide-mediated coupling (e.g., DCC or EDC) . Optimization : Adjusting temperature (e.g., 80°C for thiolation ), solvent polarity (DMF for solubility ), and stoichiometric ratios (1.2–1.5 equivalents of nucleophiles) can enhance yields beyond 70% .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify key protons (e.g., NHCO at δ ~10.10 ppm) and confirm substituent integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed [M+H]+^+ at m/z 344.21 vs. calculated 344.05 ).
  • HPLC : Purity >95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

  • Substituent Variation : Systematically modify the 3,4-dimethoxyphenyl group (e.g., replace with halogenated or alkylated aryl groups) to assess impact on target binding .
  • Biological Assays : Use kinase inhibition assays (e.g., CK1 isoforms) or cellular viability tests (e.g., IC50_{50} in cancer lines) to correlate substituent changes with activity .
  • Data Analysis : Apply QSAR models to predict activity trends based on electronic (Hammett constants) and steric (Taft parameters) properties of substituents .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Metabolic Stability Testing : Evaluate cytochrome P450 interactions to identify if metabolic degradation explains inconsistent in vivo vs. in vitro results .
  • Cross-Study Comparisons : Use meta-analysis to isolate variables (e.g., solvent DMSO concentration differences altering cell permeability ).

Q. How can computational modeling guide the identification of biological targets for this compound?

  • Molecular Docking : Screen against kinase databases (e.g., PDB) to prioritize targets like CK1δ/ε, which share structural homology with related thienopyrimidines .
  • MD Simulations : Assess binding stability (e.g., RMSD <2.0 Å over 100 ns simulations) to validate predicted interactions with catalytic lysine residues .
  • Pharmacophore Mapping : Align electronegative regions (e.g., sulfonyl group) with ATP-binding pockets to rationalize inhibition mechanisms .

Methodological Considerations

Q. What are the best practices for scaling up synthesis without compromising purity?

  • Continuous Flow Reactors : Improve heat transfer and reduce side reactions during thiolation steps .
  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) to achieve >99% purity, as demonstrated for analogous compounds .

Q. How can thermal stability be assessed for long-term storage?

  • DSC Analysis : Determine melting points (e.g., 230–232°C ) and decomposition thresholds (>250°C) .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .

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